Boc-Arg(NO2)-OH

Catalog No.
S662290
CAS No.
2188-18-3
M.F
C11H21N5O6
M. Wt
319.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(NO2)-OH

CAS Number

2188-18-3

Product Name

Boc-Arg(NO2)-OH

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21N5O6

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Synonyms

Boc-Arg(NO2)-OH;2188-18-3;n-boc-n'-nitro-l-arginine;(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid;SBB064181;n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine;Nalpha-Boc-Nomega-nitro-L-arginine;C11H21N5O6;EINECS218-580-0;PubChem12925;Boc-L-Arginine(Nitro);N-Boc-Arg(NO2);AC1Q5XNS;AC1L2O4L;BOC-L-Arg(NO2)-OH;MLS006011690;15470_ALDRICH;BOC-ARGININE(NO2)-OH;SCHEMBL7424943;N|A-Boc-N|O-nitro-L-arginine;SCHEMBL13194551;15470_FLUKA;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-;MolPort-000-146-167;OZSSOVRIEPAIMP-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Peptide Synthesis:

The primary application of Boc-Arg(NO2)-OH lies in the field of peptide synthesis. Its most common use is as a building block for the construction of peptides containing the nitroarginine (NO2-Arg) moiety. The "Boc" group protects the N-terminus (amino group) of the molecule, while the nitro group modifies the side chain of the arginine residue. This allows for controlled incorporation of the NO2-Arg unit into peptide sequences during solid-phase peptide synthesis [, ].

Studying Nitric Oxide (NO) Signaling:

Boc-Arg(NO2)-OH can be used as a tool to study the role of nitric oxide (NO) signaling in various biological processes. NO is a crucial signaling molecule involved in diverse physiological functions, including vasodilation, immune response, and neurotransmission. The nitro group in Boc-Arg(NO2)-OH can be enzymatically converted to NO by certain enzymes, enabling researchers to investigate the effects of NO release in cell culture models or isolated systems [].

Investigating Protein-Protein Interactions:

The nitro group in Boc-Arg(NO2)-OH can also participate in specific protein-protein interactions. This property allows researchers to design and synthesize peptides containing NO2-Arg that can interact with specific protein targets. By studying these interactions, scientists can gain insights into various cellular processes and potentially develop novel therapeutic strategies [].

  • Boc-Arg(NO2)-OH is a synthetic compound commonly used as a building block in peptide synthesis [].
  • It is commercially available from various chemical suppliers [, , ].

Molecular Structure Analysis

  • Boc-Arg(NO2)-OH contains the following functional groups:

    • Boc (tert-butyloxycarbonyl) protecting group attached to the amino group (Nα)
    • Nitro (NO2) group attached to the side chain of arginine (Nω)
    • Carboxylic acid (COOH) group
    • Amino group (NH2)
  • The presence of the Boc group protects the Nα amino group, making it unavailable for peptide bond formation during synthesis. This allows for selective attachment of other amino acids at a desired location in the peptide chain [].

  • The nitro group modifies the chemical properties of the arginine side chain, potentially influencing its interactions with other molecules [].


Chemical Reactions Analysis

  • Boc-Arg(NO2)-OH is a key reactant in peptide synthesis. The Boc group is typically removed under acidic conditions (deprotection) to reveal the free Nα amino group, which can then form a peptide bond with another amino acid [].
  • Specific information on the synthesis of Boc-Arg(NO2)-OH itself is limited as it's often commercially available.

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties such as melting point, boiling point, and solubility for Boc-Arg(NO2)-OH is not readily available from scientific sources.
  • Boc-Arg(NO2)-OH, as a building block for peptides, doesn't have a direct mechanism of action. Its significance lies in the properties it confers to the final peptide molecule once incorporated.
  • The incorporated nitro group on the arginine side chain may influence the peptide's interaction with other molecules depending on the specific sequence and function of the peptide [].
  • No specific data on the safety hazards of Boc-Arg(NO2)-OH is readily available in scientific literature.
  • However, as a general guideline, it is recommended to handle all laboratory chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats [].

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2188-18-3

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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